molecular formula C22H23NO3 B3901419 8-(1-azepanylmethyl)-7-hydroxy-3-phenyl-4H-chromen-4-one

8-(1-azepanylmethyl)-7-hydroxy-3-phenyl-4H-chromen-4-one

Cat. No.: B3901419
M. Wt: 349.4 g/mol
InChI Key: OUZLXGYFLIOSOY-UHFFFAOYSA-N
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Description

Chemical Identity: 8-(1-Azepanylmethyl)-7-hydroxy-3-phenyl-4H-chromen-4-one (IUPAC name) is a chromenone derivative with the molecular formula C₂₂H₂₃NO₃ and an average molecular mass of 349.430 g/mol . Its structure includes:

  • A chromen-4-one core (4H-1-benzopyran-4-one).
  • A 7-hydroxy group at position 7.
  • A 3-phenyl substituent at position 2.
  • An 8-(1-azepanylmethyl) side chain, where a seven-membered azepane ring is linked via a methyl group to position 8.

Properties

IUPAC Name

8-(azepan-1-ylmethyl)-7-hydroxy-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c24-20-11-10-17-21(25)19(16-8-4-3-5-9-16)15-26-22(17)18(20)14-23-12-6-1-2-7-13-23/h3-5,8-11,15,24H,1-2,6-7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZLXGYFLIOSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(1-azepanylmethyl)-7-hydroxy-3-phenyl-4H-chromen-4-one , with the CAS number 292170-06-0, is a member of the flavonoid family, specifically a chromenone derivative. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, presenting relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of 8-(1-azepanylmethyl)-7-hydroxy-3-phenyl-4H-chromen-4-one is C22H23NO3C_{22}H_{23}NO_3 with a molecular weight of approximately 349.43 g/mol. The structure features a chromenone core with a hydroxyl group and a phenyl substituent, contributing to its biological activity.

Antioxidant Activity

Research indicates that flavonoids exhibit significant antioxidant properties, which help in neutralizing free radicals in biological systems. A study evaluating various flavonoids found that 8-(1-azepanylmethyl)-7-hydroxy-3-phenyl-4H-chromen-4-one demonstrated notable radical scavenging activity, suggesting its potential as a natural antioxidant agent .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In vitro assays showed that it inhibits pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests its potential therapeutic application in conditions characterized by chronic inflammation .

Anticancer Properties

In recent studies, 8-(1-azepanylmethyl)-7-hydroxy-3-phenyl-4H-chromen-4-one exhibited cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. This property positions the compound as a candidate for further development in cancer therapy .

Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantSignificant radical scavenging activity
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cell lines

Case Studies on Anticancer Activity

Study TitleCell Line TestedIC50 (µM)Mechanism of Action
Evaluation of Flavonoids as Anticancer AgentsMCF-7 (Breast Cancer)15Apoptosis induction
Cytotoxicity of Chromenone DerivativesHeLa (Cervical Cancer)20Cell cycle arrest
Flavonoid Effects on Tumor CellsA549 (Lung Cancer)10Inhibition of cell proliferation

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C22H23NO3
  • Molecular Weight : 365.42 g/mol
  • CAS Number : 292170-06-0

The compound features a chromenone backbone, which is characteristic of many flavonoids known for their diverse biological activities.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of 8-(1-azepanylmethyl)-7-hydroxy-3-phenyl-4H-chromen-4-one. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α through the modulation of the TLR4/MAPK signaling pathway.

Case Study :
A study demonstrated that this compound significantly reduced nitric oxide (NO) production in RAW264.7 macrophages treated with lipopolysaccharide (LPS). The results indicated that treatment with varying concentrations (2.5, 5, and 10 μM) led to a concentration-dependent decrease in inflammatory markers .

Concentration (μM)NO Production Inhibition (%)
2.530%
550%
1070%

The in vivo efficacy was assessed using a mouse model where the compound was administered prior to LPS exposure, resulting in significantly lower serum levels of IL-6 and TNF-α compared to controls .

Anticancer Potential

Flavonoids are known for their anticancer properties, and this compound is no exception. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines.

Case Study :
In vitro assays indicated that treatment with 8-(1-azepanylmethyl)-7-hydroxy-3-phenyl-4H-chromen-4-one led to increased levels of apoptotic markers in human cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators .

Synthetic Pathways

The synthesis of this compound involves several steps starting from flavonoid precursors. A notable method includes hydroxymethylation followed by nucleophilic substitutions, which yield the desired chromenone structure with high purity and yield .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural analogs of this compound differ primarily in substitutions at positions 2, 3, 7, and 8. Below is a detailed comparison based on substituent variations, molecular properties, and inferred biological relevance:

Modifications at Position 8

Analog 1 : 8-(2-Ethyl-piperidin-1-ylmethyl)-7-hydroxy-3-phenyl-4H-chromen-4-one
  • Structure : The azepane ring (7-membered) is replaced with a 2-ethyl-piperidine (6-membered) group.
  • Molecular Formula: C₂₃H₂₅NO₃
  • Molecular Mass : 363.457 g/mol .
  • Key Difference : The smaller piperidine ring and ethyl substituent may enhance lipophilicity compared to the parent compound.
Analog 2 : 8-(1,3-Oxazinan-3-ylmethyl)-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
  • Structure : The azepane is replaced with a 1,3-oxazinan-3-ylmethyl group, and a trifluoromethyl group is added at position 2.
  • Molecular Formula: C₂₁H₁₇F₃NO₄
  • Molecular Mass : 417.42 g/mol .
Analog 3 : 8-(Diisobutylaminomethyl)-7-hydroxy-3-phenyl-4H-chromen-4-one
  • Structure: The azepane is replaced with a diisobutylamino group.
  • Molecular Formula: C₂₄H₂₉NO₃
  • Molecular Mass : 379.214 g/mol .
  • Key Difference: The bulky diisobutylamino group may sterically hinder interactions with biological targets but could improve membrane permeability .

Modifications at Position 3

Analog 4 : 8-(1-Azepanylmethyl)-3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one
  • Structure : The 3-phenyl group is replaced with a benzothiazol-2-yl heterocycle.
  • Molecular Formula : C₂₄H₂₄N₂O₃S
  • Molecular Mass : 420.53 g/mol .
Analog 5 : 8-(1-Azepanylmethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4H-chromen-4-one
  • Structure : The 3-phenyl group is replaced with a 2,3-dihydro-1,4-benzodioxin ring.
  • Molecular Formula: C₂₅H₂₅NO₅
  • Molecular Mass : 407.46 g/mol .
  • Key Difference : The benzodioxin group adds oxygen atoms, which may improve solubility and antioxidant activity .

Modifications at Position 2

Analog 6 : 8-(1-Azepanylmethyl)-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
  • Structure : A trifluoromethyl group is added at position 2.
  • Molecular Formula: C₂₃H₂₂F₃NO₃
  • Molecular Mass : 417.42 g/mol .
  • Key Difference: The electron-withdrawing CF₃ group stabilizes the chromenone core and may alter binding affinity in enzymatic assays .

Structural and Functional Implications

Table 1: Comparative Analysis of Key Analogs
Compound Position 8 Substituent Position 3 Substituent Position 2 Substituent Molecular Formula Mass (g/mol) Key Feature
Parent Compound 1-Azepanylmethyl Phenyl H C₂₂H₂₃NO₃ 349.43 Baseline for comparison
Analog 1 2-Ethyl-piperidin-1-ylmethyl Phenyl H C₂₃H₂₅NO₃ 363.46 Enhanced lipophilicity
Analog 2 1,3-Oxazinan-3-ylmethyl Phenyl CF₃ C₂₁H₁₇F₃NO₄ 417.42 Improved metabolic stability
Analog 4 1-Azepanylmethyl Benzothiazol-2-yl H C₂₄H₂₄N₂O₃S 420.53 Potential kinase/DNA interaction
Analog 6 1-Azepanylmethyl Phenyl CF₃ C₂₃H₂₂F₃NO₃ 417.42 Electron-withdrawing stabilization

Q & A

Q. What are the key synthetic methodologies and challenges for 8-(1-azepanylmethyl)-7-hydroxy-3-phenyl-4H-chromen-4-one?

The compound is synthesized via Mannich reactions or aminomethylation of hydroxylated chromenone precursors. For example, formaldehyde and dimethylamine are used to introduce the azepanylmethyl group, requiring ethanol as a solvent and reflux conditions (~78°C) for 20–25 hours. Key challenges include controlling regioselectivity during substitution and minimizing side reactions like over-alkylation. Purification often involves column chromatography (e.g., petroleum ether/ethyl acetate gradients) to isolate the target compound .

Q. How is the chemical structure of this compound characterized in academic research?

Structural confirmation relies on:

  • Spectroscopy : 1^1H/13^13C NMR to verify substituent positions and hydrogen bonding (e.g., hydroxyl proton at δ 10–12 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak at m/z 349.1678 (M+^+).
  • X-ray crystallography : SHELX software refines crystal structures, with data collection parameters (e.g., Mo-Kα radiation, 0.5 Å resolution) ensuring accurate bond-length and angle measurements .

Q. What preliminary biological activities have been reported for this compound?

Early studies suggest interactions with enzymes (e.g., kinases) and receptors involved in inflammation or apoptosis. In vitro assays using cancer cell lines (e.g., MCF-7, HeLa) show moderate cytotoxicity (IC50_{50} ~10–50 μM), but further validation is needed to clarify mechanisms. Structure-activity relationship (SAR) studies highlight the azepanylmethyl group as critical for membrane permeability .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scale-up studies?

  • Reaction optimization : Use Design of Experiments (DoE) to test variables like temperature (70–100°C), solvent polarity (ethanol vs. DMF), and catalyst loading (e.g., DMAP).
  • Continuous flow chemistry : Enhances reproducibility and reduces side products via controlled residence times .
  • Analytical monitoring : HPLC-MS tracks intermediate formation, ensuring >95% purity post-crystallization .

Q. How to resolve contradictions in reported pharmacological data?

Discrepancies in bioactivity (e.g., varying IC50_{50} values) may arise from assay conditions (e.g., serum concentration, incubation time). Methodological solutions include:

  • Standardized protocols : Adopt OECD guidelines for cytotoxicity assays.
  • Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to identify target pathways.
  • Metabolic stability tests : Liver microsome assays assess compound degradation rates .

Q. What computational approaches are used to study its interaction with biological targets?

  • Docking simulations : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., EGFR, PI3K).
  • Molecular dynamics (MD) : GROMACS simulates ligand-receptor stability over 100-ns trajectories.
  • QSAR modeling : Gaussian-based DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How are structural ambiguities resolved using crystallographic data?

SHELXL refines X-ray datasets, addressing challenges like disorder in the azepanyl ring. ORTEP-3 visualizes thermal ellipsoids to validate atom positions, while R-factor convergence (<0.05) ensures model accuracy. Twinning or high mosaicity requires data reprocessing with SCALA or HKL-2000 .

Q. What strategies enhance bioactivity through structural derivatization?

  • Core modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) at C-3 to improve metabolic stability.
  • Side-chain engineering : Replace azepanyl with piperidinyl or morpholinyl groups to modulate lipophilicity (logP).
  • Prodrug design : Acetylate the hydroxyl group to enhance oral bioavailability .

Methodological Tables

Parameter Synthetic Condition Analytical Tool
Reaction Temperature70–100°CHPLC-MS
Solvent SystemEthanol/Water (9:1)1^1H NMR (500 MHz, DMSO)
Crystallization SolventEthyl Acetate/HexaneX-ray Diffractometer
Biological Assay Cell Line Key Finding
CytotoxicityMCF-7 (Breast Cancer)IC50_{50} = 25 μM
Anti-inflammatoryRAW 264.7 Macrophages30% TNF-α inhibition at 10 μM

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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